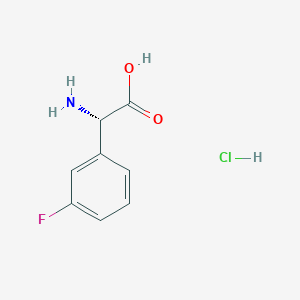
(S)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorophenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution agents are employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the amine to a primary amine or further reduce the carboxylic acid group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Oximes, nitroso derivatives.
Reduction: Primary amines, alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The fluorine atom enhances its binding affinity and specificity to the target sites, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
3-Fluorophenylacetic acid: A precursor in the synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.
2-Amino-2-phenylacetic acid: Lacks the fluorine substitution, resulting in different chemical properties and biological activities.
2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is at the para position, affecting its reactivity and interactions.
Uniqueness: (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound in the synthesis of pharmaceuticals and in various research applications.
Eigenschaften
Molekularformel |
C8H9ClFNO2 |
|---|---|
Molekulargewicht |
205.61 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1 |
InChI-Schlüssel |
OQGGWZGRLMAZBS-FJXQXJEOSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


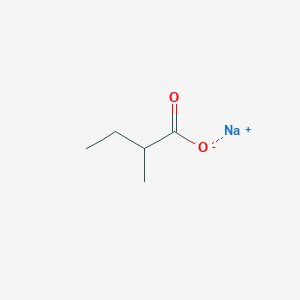

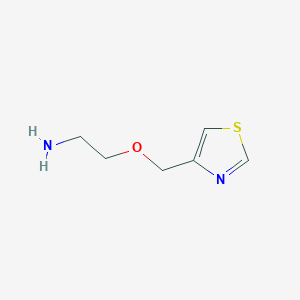
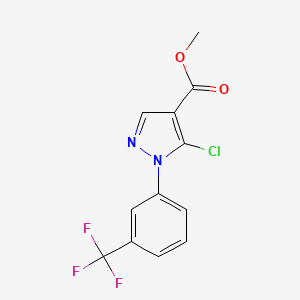
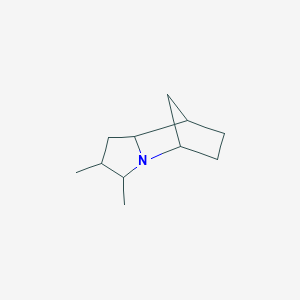
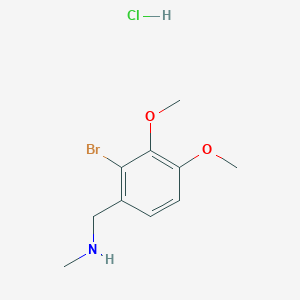
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
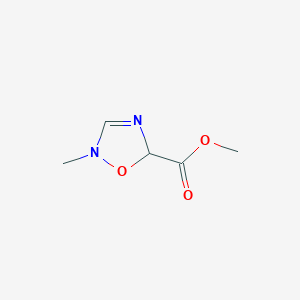
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)



